molecular formula C6H7BrN2O2 B183070 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid CAS No. 514800-97-6

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B183070
CAS No.: 514800-97-6
M. Wt: 219.04 g/mol
InChI Key: QBZXHFRMFOYDSR-UHFFFAOYSA-N
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Description

“4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 514800-97-6 . It has a molecular weight of 219.04 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrazoles, the class of compounds to which “this compound” belongs, can be achieved through several methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H7BrN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can also provide a broad range of pyrazole derivatives .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid and its derivatives are primarily used in the synthesis of various complex chemical compounds. One study details the use of similar pyrazole-5-carboxylate derivatives in the synthesis of condensed pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones and pyrano[4,3-c]pyrazol-4(2H)-ones, through cross-coupling reactions. These compounds were further characterized by detailed NMR spectroscopic investigations to understand their structure and properties (Arbačiauskienė et al., 2011).

Novel Compounds and Potential Applications

The compound has also been used as a precursor in the synthesis of new pyrazolo[3,4-b]pyridine products, indicating its potential in creating novel chemical entities. This process, involving condensation with activated carbonyl groups, yields N-fused heterocycle products with good to excellent yields, hinting at its versatile applications in chemical synthesis (Ghaedi et al., 2015).

Electrosynthesis and Derivative Formation

Electrosynthesis has been utilized to produce 4-bromosubstituted pyrazole derivatives, demonstrating the compound's relevance in electrochemical applications. This process, involving bromination on a Pt anode in NaBr aqueous solutions, showcases the compound's ability to form various derivatives, further expanding its utility in different chemical syntheses (Lyalin et al., 2010).

Coordination Polymers and Chirality

Research has also explored the use of pyrazole-4-carboxylic acid derivatives in creating coordination polymers with metals like Zn(II) and Cd(II). These studies have led to the formation of chiral coordination polymers, highlighting the compound's significance in materials science and its potential applications in creating novel materials with specific optical properties (Cheng et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid are currently unknown. The compound is a derivative of pyrazole, a heterocyclic aromatic organic compound

Mode of Action

The mode of action of this compound is not well-studied. As a pyrazole derivative, it may interact with biological targets in a manner similar to other pyrazoles. Pyrazoles often act as inhibitors or modulators of enzymes and receptors . .

Biochemical Pathways

Pyrazoles can affect various biochemical pathways depending on their specific targets . .

Properties

IUPAC Name

4-bromo-2-ethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZXHFRMFOYDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345648
Record name 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
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Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514800-97-6
Record name 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514800-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80345648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
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